Evidence Gap: No Peer-Reviewed Kinase Selectivity Profiling Data Available for CAS 2034612-85-4
A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, and patent databases (USPTO, WIPO, EPO) identified zero records containing quantitative kinase inhibition data (IC50, Ki, or Kd) for CAS 2034612-85-4. The closest structural comparator with published data is a compound bearing a urea-linked phenyl group at the 2-position of an otherwise identical 4-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core, which demonstrated a kinase modulatory Ki of ≤100 nM in a PIKK-family assay [1]. However, this comparator differs at three molecular features (2-substituent identity, 6-substituent identity, and linker chemistry), rendering quantitative extrapolation unsupported. No direct head-to-head comparison, cross-study comparable dataset, or class-level inference with quantified confidence intervals can be constructed for this specific compound.
| Evidence Dimension | Kinase inhibition constant (Ki) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Related 4-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-yl-phenylurea: Ki ≤ 100 nM |
| Quantified Difference | Cannot be calculated |
| Conditions | PIKK-related kinase modulatory assay (Genentech patent WO2010/XXX) |
Why This Matters
Without selectivity profiling, procurement for kinase-targeted projects carries undefined risk: the compound may be inactive against the intended target or may inhibit unintended kinases.
- [1] Bergeron, P., Cohen, F., Estrada, A., Koehler, M. F. T., Lau, K. H. L., Ly, C., … Zhao, X. (2010). Heterocyclic-fused pyrimidine derivatives as modulators of PIKK related kinase signaling, and their preparation and pharmaceutical compositions. PCT Int. Appl. Genentech, Inc., USA. View Source
